Synthetic Step-Count and Yield Advantage in the Hoye–Wipf (–)-Sessilifoliamide C Route
In the only published total synthesis of (–)-Sessilifoliamide C by Hoye and Wipf, the target compound serves as the linchpin azepinopyrrolidine intermediate that installs two of the four contiguous stereocenters in the final tricyclic core [1]. When compared with an alternative pyrrole-based approach reported by Olivier et al. (2021) that does not use this thioester intermediate, the Wipf–Hoye route achieves the first enantioselective total synthesis of (–)-Sessilifoliamide C with a [3,3]-sigmatropic rearrangement strategy, contrasting with Olivier's racemic synthesis that delivers sessilifoliamide C (and its C-11 epimer) in 24% yield over 11 steps from a simple pyrrole [2]. The target compound is thus uniquely associated with an enantioselective pathway, whereas the non-thioester pyrrole route yields a racemic mixture requiring subsequent chiral resolution [2].
| Evidence Dimension | Stereochemical outcome of total synthesis route |
|---|---|
| Target Compound Data | Enantioselective synthesis; (–)-Sessilifoliamide C obtained as single enantiomer via [3,3]-sigmatropic rearrangement of thioester-containing azepinopyrrolidine intermediate (Hoye & Wipf, 2011) |
| Comparator Or Baseline | Racemic synthesis; (±)-Sessilifoliamide C and C-11 epimer mixture obtained in 24% yield over 11 steps from pyrrole substrate without thioester intermediate (Olivier et al., Org. Lett. 2021) |
| Quantified Difference | Enantioselective vs. racemic; yield comparison not directly applicable due to divergent route design but the thioester route provides stereochemical control absent in the pyrrole route |
| Conditions | Multi-step total synthesis; Hoye & Wipf (2011) convergent route vs. Olivier et al. (2021) linear pyrrole-based route |
Why This Matters
Procurement of this specific thioester intermediate is mandatory for replicating the only published enantioselective total synthesis of (–)-Sessilifoliamide C; substituting a non-thioester analog forces adoption of a racemic route with lower stereochemical value.
- [1] Hoye, A. T.; Wipf, P. Total Synthesis of (–)-Sessilifoliamide C and (–)-8-epi-Stemoamide. Org. Lett. 2011, 13 (10), 2634–2637. View Source
- [2] Olivier, W. J.; Smith, J. A.; Bissember, A. C. Unified Total Syntheses of (±)-Sessilifoliamides B, C, and D. Org. Lett. 2021, 23 (9), 3437–3441. View Source
